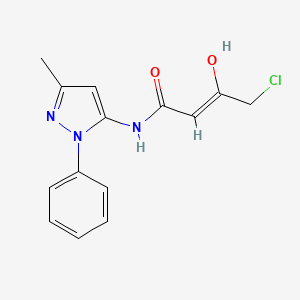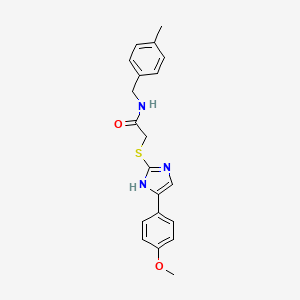
2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have nonadjacent positions. Imidazoles are a key component of important biological derivatives such as histidine and histamine .
Molecular Structure Analysis
The compound also contains a methoxy group (-OCH3) and a thioether group (-S-), which could potentially influence its reactivity and polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of an imidazole ring, a methoxy group, and a thioether group could potentially influence its solubility, melting point, boiling point, and other physical and chemical properties .Scientific Research Applications
1. Antioxidant Activity
Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives, which are structurally similar to the compound , demonstrated significant antioxidant activity. The study synthesized and characterized two pyrazole-acetamide derivatives, followed by their coordination with Co(II) and Cu(II) ions. The resulting complexes exhibited notable antioxidant properties, determined through various in vitro methods like DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).
2. Antimicrobial Properties
The work of Krátký et al. (2017) on rhodanine-3-acetic acid-based derivatives, which share a similar functional group with the compound , revealed potent antimicrobial activity against a range of bacteria, mycobacteria, and fungi. One of the derivatives showcased high activity against Mycobacterium tuberculosis, indicating potential utility in antimicrobial research (Krátký et al., 2017).
3. Antitumor and Cytotoxic Activity
A study by Yurttaş et al. (2015) investigated N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are structurally analogous to the target compound. They evaluated the antitumor activity of these derivatives against various human tumor cell lines. The findings showed that some derivatives exhibited considerable anticancer activity, suggesting the potential of similar compounds in cancer research (Yurttaş et al., 2015).
4. Enzyme Inhibition
Bekircan et al. (2015) conducted a study on novel heterocyclic compounds derived from a similar structural framework. These compounds demonstrated significant inhibition of enzymes like lipase and α-glucosidase. Such enzyme inhibition properties suggest potential applications in the development of therapeutic agents (Bekircan et al., 2015).
Future Directions
properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-3-5-15(6-4-14)11-21-19(24)13-26-20-22-12-18(23-20)16-7-9-17(25-2)10-8-16/h3-10,12H,11,13H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEMQYPHJQCOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2813229.png)
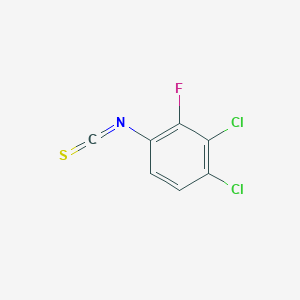
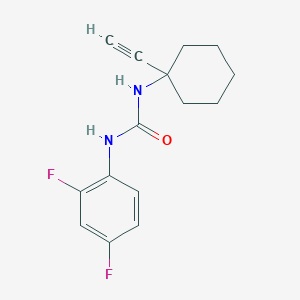
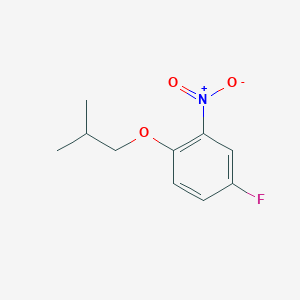
![Methyl (E)-4-[4-[(4-chlorophenyl)carbamoyl]piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813237.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3,3-difluoropyrrolidine](/img/structure/B2813239.png)
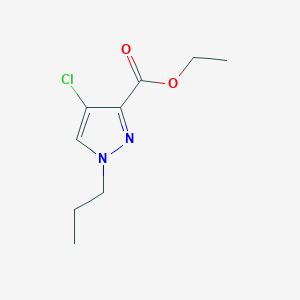
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2813242.png)
![2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2813244.png)
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2813245.png)
![4-fluoro-N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2813247.png)
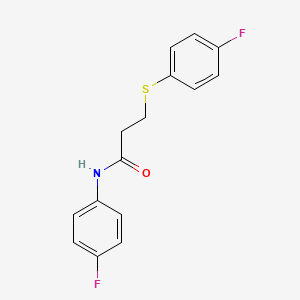
![4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B2813249.png)
